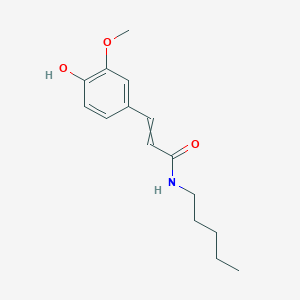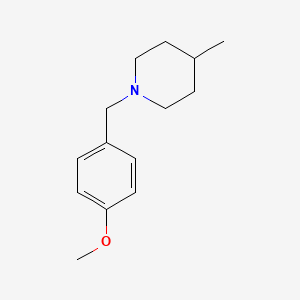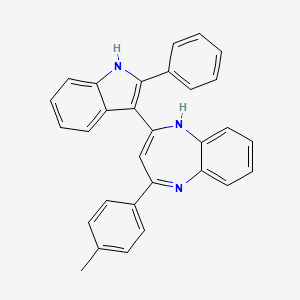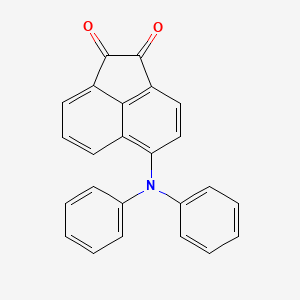![molecular formula C15H12N4 B14230121 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- CAS No. 828265-46-9](/img/structure/B14230121.png)
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is a heterocyclic compound that contains both indeno and pyrimidine moieties The presence of the imidazole ring adds to its chemical complexity and potential biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of indeno[1,2-d]pyrimidine derivatives with imidazole under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazole and pyrimidine rings but lacks the indeno moiety.
Benzo[d]imidazo[2,1-b]thiazole: Contains an imidazole ring fused with a thiazole ring, differing in the heterocyclic structure.
Thiazolopyrimidine: Combines thiazole and pyrimidine rings, offering different biological activities.
Uniqueness
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is unique due to the presence of the indeno moiety, which can enhance its biological activity and provide distinct electronic properties.
Propriétés
Numéro CAS |
828265-46-9 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-imidazol-1-yl-2-methyl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C15H12N4/c1-10-17-8-13-14(18-10)11-4-2-3-5-12(11)15(13)19-7-6-16-9-19/h2-9,15H,1H3 |
Clé InChI |
BBGGTIYYIGXEIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(C3=CC=CC=C3C2=N1)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)

![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)

![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)

![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)



